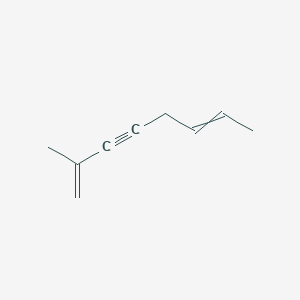
2-Methylocta-1,6-dien-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylocta-1,6-dien-3-yne is an organic compound characterized by the presence of both double and triple bonds within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylocta-1,6-dien-3-yne typically involves the use of alkenes as starting materials. One common method is the double elimination reaction, where a dihaloalkane undergoes dehydrohalogenation to form the alkyne. This process often employs strong bases such as sodium amide (NaNH₂) in ammonia (NH₃) to facilitate the elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and conditions is optimized for yield and purity, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylocta-1,6-dien-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-Methylocta-1,6-dien-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Methylocta-1,6-dien-3-yne involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules. The pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid with similar structural features but different functional groups.
(2Z,6S)-3-Chloromethyl-1-methoxylocta-2,7(10)-dien-6-ol: Another compound with a similar carbon chain but different substituents.
Uniqueness: 2-Methylocta-1,6-dien-3-yne is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
111837-26-4 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
2-methylocta-1,6-dien-3-yne |
InChI |
InChI=1S/C9H12/c1-4-5-6-7-8-9(2)3/h4-5H,2,6H2,1,3H3 |
Clé InChI |
KFYPWWVJNXAKKX-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC#CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
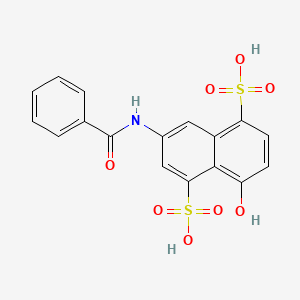
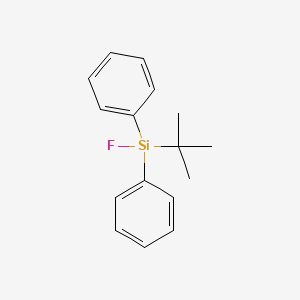

![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
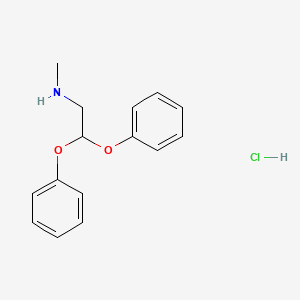
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
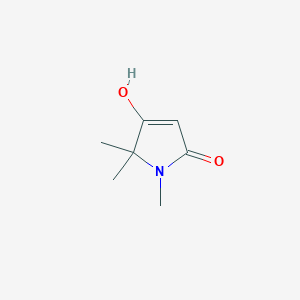
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
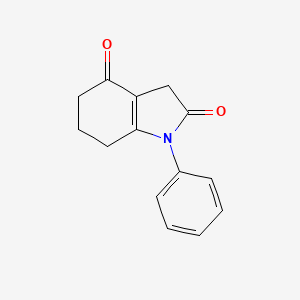
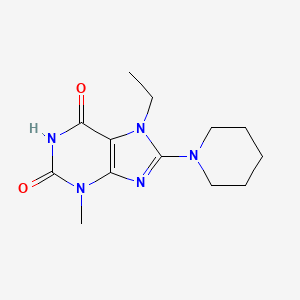

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
